The synthesis of 2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves several key steps:
The molecular structure of 2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid can be analyzed using various techniques:
CC(C1CCCCC1(C(=O)NCC(C)C)C(=O)O)
which illustrates its complex connectivity.
HENVWAHFEUXQLI-LSDHHAIUSA-N
, which can be used for database searches.
2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid can participate in various chemical reactions:
The mechanism of action for 2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid primarily involves its interaction with biological targets:
The physical and chemical properties of 2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid include:
The applications of 2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid are diverse:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4